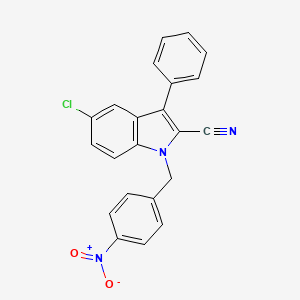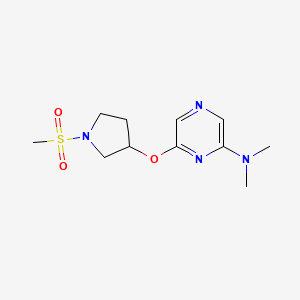![molecular formula C8H12N2O B2546941 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol CAS No. 1131912-86-1](/img/structure/B2546941.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has delved into the synthesis and structural characterization of various complexes and compounds that incorporate pyrazole and pyridine derivatives, which are closely related to the core structure of "(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol". Studies have shown the synthesis of cyclic π-perimeter hydrocarbon platinum group metal complexes (Gloria Sairem et al., 2012), as well as the creation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Guang-zhou Zhu et al., 2014). These studies contribute to understanding the coordination chemistry of pyrazole and pyridine derivatives and their potential applications in catalysis and materials science.
Reaction Mechanisms and Catalysis
Investigations into the reaction mechanisms and catalytic applications of related structures have been reported, including the study on efficient conversion of tetrahydropyridines to pyridines through regioselective α, α-dichlorination and dehydrochlorination (N. Kimpe et al., 1996). Another study discusses the rhodium-catalyzed C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting a novel approach to modify the pyridine core (Alexandru Grozavu et al., 2020). These findings open new avenues for the development of synthetic methodologies and the functionalization of aromatic compounds.
Photoluminescence and Material Science
Research on the photoluminescent properties of ligands and their complexes has also been explored, as in the study of luminescent Zn and Cd coordination polymers (Chao Jiang et al., 2004). These studies are crucial for the development of new materials with potential applications in sensing, optoelectronics, and photonics.
Chemical Sensing
The development of chemical sensors using related compounds has been reported, such as the reversible fiber-optic fluorosensing of lower alcohols (G. Orellana et al., 1995). This research highlights the potential of pyridine and pyrazole derivatives in the creation of sensitive and selective sensors for environmental monitoring and diagnostic applications.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5,11H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVZRONPOKHGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CO)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)


![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)
